3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H28F3N3O3S and its molecular weight is 519.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one primarily targets the dopamine D2 receptors in the central nervous system. These receptors play a crucial role in modulating neurotransmission, influencing mood, behavior, and cognition. By binding to these receptors, this compound can alter the dopaminergic signaling pathways, which are often implicated in various psychiatric and neurological disorders .
Mode of Action
The compound this compound interacts with dopamine D2 receptors by acting as an antagonist. This means it binds to the receptors without activating them, thereby blocking dopamine from binding and activating these receptors. This blockade results in a decrease in dopaminergic activity, which can help mitigate symptoms of disorders such as schizophrenia and bipolar disorder .
Biochemical Pathways
The action of this compound affects several biochemical pathways, primarily those involving dopamine. By inhibiting dopamine D2 receptors, the compound reduces the downstream effects of dopamine signaling, which includes the modulation of cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA). These changes can influence various cellular processes, including gene expression, neuronal excitability, and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically administered orally, where it is absorbed through the gastrointestinal tract. It is then distributed throughout the body, crossing the blood-brain barrier to reach its central nervous system targets. The metabolism of the compound occurs primarily in the liver, where it is broken down by cytochrome P450 enzymes. Finally, the metabolites are excreted via the kidneys. These pharmacokinetic properties influence the bioavailability and duration of action of the compound .
Result of Action
The molecular and cellular effects of this compound include the reduction of hyperactive dopaminergic signaling, which can alleviate symptoms of psychosis, mania, and other related conditions. At the cellular level, this results in decreased neuronal excitability and altered gene expression patterns, contributing to the therapeutic effects observed in patients .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include pH levels, temperature, and the presence of other chemicals or medications. For instance, acidic or basic conditions can affect the stability of the compound, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs can alter its pharmacokinetics and pharmacodynamics, potentially impacting its therapeutic efficacy .
: Information synthesized from various sources on the mechanism of action and pharmacological properties of similar compounds.
Properties
IUPAC Name |
3-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O3S/c27-26(28,29)19-8-6-7-18(17-19)25(35)12-15-31(16-13-25)22(33)11-2-1-5-14-32-23(34)20-9-3-4-10-21(20)30-24(32)36/h3-4,6-10,17,20,35H,1-2,5,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMHLBWJCUZVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4C=CC=CC4=NC3=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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